molecular formula C20H40O3 B1254424 19-Hydroxyicosanoic acid

19-Hydroxyicosanoic acid

Cat. No.: B1254424
M. Wt: 328.5 g/mol
InChI Key: NRYRXKPIZDFLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Hydroxyicosanoic acid is a hydroxylated derivative of eicosanoic acid (a saturated 20-carbon fatty acid, C20H40O2), featuring a hydroxyl (-OH) group at the 19th carbon position.

Properties

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

19-hydroxyicosanoic acid

InChI

InChI=1S/C20H40O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23)

InChI Key

NRYRXKPIZDFLGD-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCCCCCC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Eicosanoic Acid (Arachidic Acid)

  • Physical Properties :
    • Melting point: 74–76°C .
    • Insoluble in water, white crystalline solid.
  • Safety: Non-hazardous under normal handling conditions .
  • Comparison: The hydroxyl group in 19-hydroxyicosanoic acid introduces hydrogen bonding, likely reducing melting point and increasing solubility in polar solvents compared to eicosanoic acid. Reactivity: Hydroxylation may enhance susceptibility to oxidation or esterification reactions.

19-Methyleicosanoic Acid

  • Structure : Branched 20-carbon chain with a methyl (-CH3) group at C19 (C21H42O2) .
  • Synthesis : Methods include alkylation of fatty acid precursors .
  • Comparison: Methyl substitution increases hydrophobicity, whereas hydroxylation enhances polarity. Methyl branching may lower melting point compared to linear eicosanoic acid but less than hydroxylation.

11(Z)-Eicosenoic Acid

  • Structure: Mono-unsaturated 20-carbon fatty acid with a cis double bond at C11 (C20H38O2) .
  • Physical Properties :
    • Liquid at room temperature due to unsaturation.
  • Comparison :
    • Unsaturation reduces melting point significantly compared to saturated or hydroxylated analogs.
    • Reactivity: Double bonds participate in hydrogenation or oxidation, while hydroxyl groups enable conjugation or derivatization.

Shorter-Chain Hydroxy Acids (e.g., 2-Ethylhexanoic Acid)

  • Structure : Branched 8-carbon chain (C8H16O2) .
  • Applications : Used in plasticizers and lubricants.
  • Comparison: Shorter chains result in lower viscosity and higher volatility. Terminal hydroxyl groups in longer chains (e.g., this compound) may confer unique biological roles, such as signaling or membrane modulation.

Physicochemical and Functional Differences

Property This compound* Eicosanoic Acid 19-Methyleicosanoic Acid 11(Z)-Eicosenoic Acid
Molecular Formula C20H40O3 C20H40O2 C21H42O2 C20H38O2
Functional Group -OH at C19 None -CH3 at C19 cis double bond at C11
Melting Point ~60–70°C (estimated) 74–76°C ~50–60°C (estimated) <0°C
Solubility Moderate in polar solvents Insoluble in water Low in water Low in water
Reactivity Oxidation-prone Stable Stable Hydrogenation-sensitive

*Note: Data for this compound is extrapolated from analogous compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
19-Hydroxyicosanoic acid
Reactant of Route 2
19-Hydroxyicosanoic acid

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